molecular formula C14H21N3O3 B14383723 2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate CAS No. 88523-27-7

2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate

Cat. No.: B14383723
CAS No.: 88523-27-7
M. Wt: 279.33 g/mol
InChI Key: NGTYTCFTZROSLZ-UHFFFAOYSA-N
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Description

2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[55]undecan-5-yl)-3-oxobut-1-en-1-olate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate typically involves multiple steps. One common approach starts with the preparation of the spiro intermediate, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The final compound is obtained through a series of diazotization and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the diazonium group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate involves its interaction with molecular targets such as enzymes and proteins. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[55]undecan-5-yl)-3-oxobut-1-en-1-olate is unique due to its diazonium group and spiro structure, which confer distinct chemical reactivity and biological activity compared to other spiro compounds

Properties

CAS No.

88523-27-7

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

2-diazo-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione

InChI

InChI=1S/C14H21N3O3/c1-10-8-17(13(19)12(16-15)11(2)18)14(20-9-10)6-4-3-5-7-14/h10H,3-9H2,1-2H3

InChI Key

NGTYTCFTZROSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2(CCCCC2)OC1)C(=O)C(=[N+]=[N-])C(=O)C

Origin of Product

United States

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